molecular formula C17H15Cl2N5O2 B14099948 2-[(2,4-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione

2-[(2,4-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B14099948
M. Wt: 392.2 g/mol
InChI Key: NTSXTXUBXJEYER-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a purinoimidazole core. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione typically involves multiple steps. One common method involves the reaction of 2,4-dichlorobenzyl chloride with a suitable purine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(2,4-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby disrupting key biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Ketoconazole: An antifungal agent with a similar imidazole structure.

    Miconazole: Another antifungal compound with a related chemical structure.

    Econazole: Used in the treatment of fungal infections, sharing structural similarities with the compound .

Uniqueness

What sets 2-[(2,4-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione apart is its unique combination of a dichlorophenyl group and a purinoimidazole core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H15Cl2N5O2

Molecular Weight

392.2 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C17H15Cl2N5O2/c1-9-7-23-13-14(20-16(23)21(9)2)22(3)17(26)24(15(13)25)8-10-4-5-11(18)6-12(10)19/h4-7H,8H2,1-3H3

InChI Key

NTSXTXUBXJEYER-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC4=C(C=C(C=C4)Cl)Cl)C

Origin of Product

United States

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